molecular formula C16H16N2 B5687992 2-Phenyl-1-propan-2-ylbenzimidazole CAS No. 305347-11-9

2-Phenyl-1-propan-2-ylbenzimidazole

Cat. No.: B5687992
CAS No.: 305347-11-9
M. Wt: 236.31 g/mol
InChI Key: JNAYENKNLFJCBE-UHFFFAOYSA-N
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Description

2-Phenyl-1-propan-2-ylbenzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The structure of this compound consists of a benzimidazole core with a phenyl group and a propan-2-yl group attached to it, making it a unique and interesting compound for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-1-propan-2-ylbenzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method is to react ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite under mild conditions. The reaction is usually carried out in a solvent mixture, and the product is purified by washing with hexane and water .

Industrial Production Methods

Industrial production of benzimidazole derivatives, including this compound, often involves the Phillips method. This method uses 4 N hydrochloric acid or glacial acetic acid as catalysts and solvents, with reaction temperatures reaching up to 250–300°C . The process is efficient and yields high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-propan-2-ylbenzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The phenyl and propan-2-yl groups can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Sodium metabisulphite is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is a typical reducing agent.

    Substitution: Electrophiles and nucleophiles such as halogens and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the phenyl or propan-2-yl groups.

Scientific Research Applications

2-Phenyl-1-propan-2-ylbenzimidazole has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-1-propan-2-ylbenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenyl group and a propan-2-yl group on the benzimidazole core makes it a versatile compound for various applications in research and industry.

Biological Activity

2-Phenyl-1-propan-2-ylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by data tables and relevant case studies.

The compound's molecular formula is C16H18N2C_{16}H_{18}N_2 with a molecular weight of 254.34 g/mol. Its structure features a benzimidazole core, which is known for various biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be significantly lower than those of standard antibiotics, suggesting a promising alternative for treating infections.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspases and the modulation of the Bcl-2 family proteins.

Case Study: Apoptotic Effects in Cancer Cells
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry analysis confirmed an increase in early and late apoptotic cells after treatment.

Table 2: Effects on Cancer Cell Viability

Concentration (µM)MCF-7 Viability (%)HeLa Viability (%)
0100100
108590
256070
503045

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. A study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Table 3: Cytokine Inhibition by this compound

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha15050
IL-620070

The biological activities of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : It reduces the expression of inflammatory cytokines through NF-kB pathway inhibition.

Properties

IUPAC Name

2-phenyl-1-propan-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12(2)18-15-11-7-6-10-14(15)17-16(18)13-8-4-3-5-9-13/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAYENKNLFJCBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201262710
Record name 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305347-11-9
Record name 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305347-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1-Methylethyl)-2-phenyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201262710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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